Ortho-Methoxy O-Chelation Diverts Atropisomer Ratios in Suzuki Coupling vs. Ortho-Chloro Analogues
In Suzuki-Miyaura reactions of polybrominated pyridines, ortho-methoxyphenylboronic acid (class surrogate for the target compound) yields atropisomer product distributions that are systematically distinct from those of ortho-chlorophenylboronic acid [1]. The methoxy oxygen engages in O-chelation to palladium during the catalytic cycle, altering the stereochemical outcome, whereas the chloro analog cannot participate in this chelation, leading to different atropisomer ratios [1].
| Evidence Dimension | Isolated yield (%) of major atropisomeric biaryl products |
|---|---|
| Target Compound Data | ortho-Methoxyphenylboronic acid (class surrogate): syn-7 isomer 13–35%, anti-8 isomer 8–21% (Table 1, entries 1–13) [1] |
| Comparator Or Baseline | ortho-Chlorophenylboronic acid: syn-12 isomer 25–45%, anti-13 isomer 20–39% (Table 4, entries 1–7) [1] |
| Quantified Difference | syn-7 range 13–35% vs. syn-12 range 25–45%; anti-8 range 8–21% vs. anti-13 range 20–39%. The methoxy substrate preferentially forms the kinetic atropisomer (syn-7), while the chloro substrate favors the thermodynamic atropisomer (syn-12). |
| Conditions | Pd(OAc)₂ (5 mol%), SPhos (5 mol%), K₃PO₄ (3–9 equiv), toluene, 50–90 °C, 10–120 min [1] |
Why This Matters
The ortho-methoxy group of the target compound can be harnessed to direct the axial chirality of biaryl products, a capability absent in non-methoxy halogenated phenylboronic acids, expanding stereochemical control in atropisomer synthesis.
- [1] Pomarański, P.; Roszkowski, P.; Maurin, J. K.; Budzianowski, A.; Czarnocki, Z. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem. 2018, 14, 2384–2393. DOI: 10.3762/bjoc.14.214. View Source
